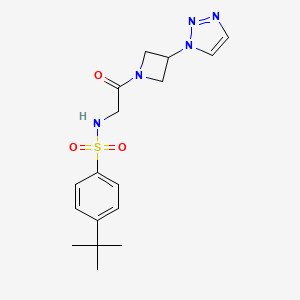

N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide

Description

This compound integrates a benzenesulfonamide core, a 1,2,3-triazole moiety, and a rigid azetidine ring. Such structural features are characteristic of bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry contexts like kinase or protease inhibition . The azetidine ring, a four-membered heterocycle, confers conformational rigidity compared to larger rings (e.g., piperazine), which may optimize binding pocket interactions in biological targets .

Properties

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-17(2,3)13-4-6-15(7-5-13)26(24,25)19-10-16(23)21-11-14(12-21)22-9-8-18-20-22/h4-9,14,19H,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLXCZQROZNMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a complex organic compound featuring a triazole ring, an azetidine moiety, and a sulfonamide group. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Known for its ability to form hydrogen bonds, the triazole ring enhances binding affinity to biological targets and may influence various cellular processes.

- Azetidine Moiety : This part of the molecule contributes to the overall stability and bioactivity, potentially interacting with enzymes or receptors involved in disease pathways .

- Sulfonamide Group : Sulfonamides have been widely recognized for their antibacterial properties and may also play a role in modulating immune responses .

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine structures exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives containing triazoles have displayed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, potentially through modulation of inflammatory pathways in cells .

- Anticancer Potential : Triazole-containing compounds have been explored for their anticancer activities, with some studies suggesting they may induce apoptosis in cancer cells through various mechanisms.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus, highlighting that modifications to the azetidine structure could enhance potency .

- Inhibition of Enzymatic Activity : Research on related sulfonamide compounds demonstrated their ability to inhibit enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

- In Silico Predictions : Computational studies have indicated that this compound may interact with multiple biological targets, enhancing its therapeutic potential across various conditions. These predictions are crucial for guiding future experimental validations .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine motifs exhibit potent antimicrobial properties. Studies have shown that similar derivatives demonstrate significant activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae .

Anticancer Properties

The triazole ring is known for its ability to inhibit certain kinases involved in cancer progression. Compounds similar to N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide have been investigated for their potential to target:

- Bcr-Abl kinase : A critical enzyme in chronic myeloid leukemia (CML), showing promise in inhibiting its activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Its structural components allow it to interfere with fungal cell wall synthesis, making it a candidate for treating fungal infections .

Drug Development

The unique combination of triazole and azetidine in this compound positions it as a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting:

- Infectious diseases : Due to its antimicrobial properties.

- Cancer therapies : By leveraging its kinase inhibition capabilities.

Pharmacokinetic Properties

Studies on similar compounds suggest favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes them suitable candidates for further development into clinical therapies .

Synthesis and Evaluation of Antibacterial Activity

A study published in the Journal of Medicinal Chemistry focused on synthesizing triazole-based compounds and evaluating their antibacterial efficacy against resistant strains like MRSA. The findings indicated that modifications to the azetidine ring could enhance antibacterial potency significantly .

Triazole Derivatives in Cancer Treatment

Research conducted on triazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. These studies highlighted the importance of the azetidine structure in enhancing anticancer activity through targeted delivery mechanisms .

Comparison with Similar Compounds

Key Observations :

Table 2: Enzymatic and Physicochemical Properties

Key Findings :

- The target compound’s predicted logP (~3.5) aligns with moderately lipophilic drugs, suggesting balanced tissue distribution. However, its low solubility may necessitate formulation optimization.

- Compound 12h demonstrates potent rhIDO1 inhibition (IC50 = 0.8 µM), attributed to its imidazothiazole core and hydrophobic bromophenyl group . The target’s azetidine and tert-butyl groups may offer similar or improved target engagement, though experimental validation is required.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole moiety in this compound?

The triazole ring is most efficiently synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method ensures regioselective 1,4-substitution and high yields under mild conditions. Precursor azides and alkynes must be prepared with appropriate protecting groups to avoid side reactions .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm proton and carbon environments, particularly for the azetidine, triazole, and sulfonamide groups.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .

Q. What are the critical considerations for crystallizing this compound for structural analysis?

Optimize solvent selection (e.g., DMSO/water mixtures) and slow evaporation techniques. Monitor crystal growth using polarized light microscopy. For X-ray refinement, employ SHELXL to handle potential twinning or disorder, especially in the azetidine and tert-butyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during triazole formation?

- Catalyst Loading: Adjust copper(I) concentration (0.5–2 mol%) to balance reaction speed and side-product formation.

- Temperature Control: Maintain 25–40°C to prevent azide decomposition.

- Real-Time Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt at >90% conversion .

Q. How should researchers address contradictions in enzymatic inhibition data across studies?

- Assay Standardization: Use positive controls (e.g., known sulfonamide inhibitors) and consistent buffer conditions (pH 7.4, 37°C).

- Data Normalization: Account for variations in enzyme source (recombinant vs. tissue-extracted) and substrate concentrations.

- Structural Dynamics: Perform molecular docking studies to correlate inhibition potency with triazole-azetidine conformational flexibility .

Q. What strategies resolve discrepancies in crystallographic data refinement?

- Twinning Analysis: Use the TWINROTMAT command in SHELXL to identify and model twinned crystals.

- Disordered Moieties: Apply restraints to the tert-butyl group and azetidine ring to improve electron density maps.

- Validation Tools: Cross-check with PLATON and R1 factor convergence (<5% recommended) .

Q. How can computational modeling enhance understanding of this compound’s biological interactions?

- Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., carbonic anhydrase isoforms) over 100-ns trajectories.

- Free Energy Calculations: Use MM-PBSA to quantify binding affinities, focusing on sulfonamide-protein hydrogen bonding and hydrophobic interactions .

Methodological Notes

- Synthetic Yield Optimization: For multi-step syntheses, prioritize azetidine ring closure before introducing the sulfonamide group to avoid steric hindrance .

- Data Reproducibility: Document solvent purity (HPLC-grade), catalyst batches, and inert atmosphere conditions (N2/Ar) in all procedures.

- Ethical Reporting: Disclose crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.